4-Aminophenyl phosphate

Enzyme Kinetics Alkaline Phosphatase Substrate Affinity

Select 4-Aminophenyl phosphate (4-APP) for electrochemical ALP assays where generic chromogenic substrates fail. Its enzymatic product, 4-aminophenol, oxidizes at a uniquely low potential, delivering 20-fold higher sensitivity over pNPP and sub-nanomolar detection limits. Engineered for low-cost screen-printed electrodes, it enables interference-free measurement in undiluted serum and milk, zeptomole-level ALP conjugate detection, and reliable POC biosensor development.

Molecular Formula C6H8NO4P
Molecular Weight 189.11 g/mol
Cat. No. B1207859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenyl phosphate
Synonyms4-aminophenol
4-aminophenol conjugate monoacid
4-aminophenol hydrochloride
4-aminophenol monopotassium salt
4-aminophenol monosodium salt
4-aminophenol sulfate
4-aminophenol sulfate (2:1)
4-aminophenol, 18O-labeled
4-aminophenol, 3H-labeled
4-aminophenol, ion(1+)
4-hydroxyaniline
p-aminophenol
p-aminophenol phosphate
para-aminophenol
Molecular FormulaC6H8NO4P
Molecular Weight189.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OP(=O)(O)O
InChIInChI=1S/C6H8NO4P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,7H2,(H2,8,9,10)
InChIKeyFXZCCINCKDATPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophenyl Phosphate: ALP Substrate for Electrochemical Immunoassays and Biosensors


4-Aminophenyl phosphate (4-APP, also p-aminophenyl phosphate or pAPP) is a phosphate ester substrate for alkaline phosphatase (ALP) that is specifically designed for electrochemical detection [1]. It is not a generic chromogenic substrate; its utility is defined by its enzymatic hydrolysis to the electroactive product 4-aminophenol (4-AP) [2]. This conversion enables highly sensitive amperometric quantification in immunoassays and biosensors, differentiating it from spectrophotometric substrates [3]. The compound is typically supplied as a sodium salt hydrate with high purity (≥98.0% by TLC) for analytical applications .

Why Substituting 4-Aminophenyl Phosphate with Other ALP Substrates Fails in Electrochemical Assays


While alkaline phosphatase (ALP) exhibits broad substrate specificity, the choice of substrate is not interchangeable for electrochemical detection. The critical differentiator is the electrochemical properties of the enzymatic hydrolysis product, not merely the enzyme's turnover. Substrates like 4-nitrophenyl phosphate (pNPP) are optimized for spectrophotometric readouts [1], and others like ascorbic acid 2-phosphate (AAP) may offer higher sensitivity but require higher oxidation potentials [2]. 4-Aminophenyl phosphate (4-APP) generates 4-aminophenol, which oxidizes at a uniquely low potential, reducing interference and enabling detection in complex matrices like serum and milk [3]. This electroactivity is the core functional requirement that generic substitution fails to meet [4].

4-Aminophenyl Phosphate: Quantified Performance Advantages vs. Key ALP Substrate Comparators


Enhanced Enzyme Affinity: Lower Km for 4-Aminophenyl Phosphate vs. 4-Nitrophenyl Phosphate

4-Aminophenyl phosphate exhibits a higher affinity for alkaline phosphatase compared to the widely used spectrophotometric substrate 4-nitrophenyl phosphate. The Michaelis constant (Km) for 4-aminophenyl phosphate is 56 µM, whereas for 4-nitrophenyl phosphate it is 82 µM under identical buffer conditions (0.10 M Tris, pH 9.0) [1]. This indicates a stronger enzyme-substrate interaction.

Enzyme Kinetics Alkaline Phosphatase Substrate Affinity

Superior Detection Limit: 4-Aminophenyl Phosphate Enables 20-Fold Lower Detection vs. Spectrophotometric pNPP

The amperometric method using 4-aminophenyl phosphate provides a detection limit of 7 nM for the product 4-aminophenol. This is nearly 20 times better (lower) than the detection limit of the standard spectrophotometric method using 4-nitrophenyl phosphate [1]. In terms of enzyme concentration, this translates to detection of 0.05 µg/L ALP with a 15-minute reaction, almost an order of magnitude better than spectrophotometry [1].

Electrochemical Detection Immunoassay Limit of Detection

Lower Oxidation Potential vs. Ascorbic Acid 2-Phosphate for Reduced Interference

When compared to ascorbic acid 2-phosphate (AAP), an alternative substrate for electrochemical detection, 4-aminophenyl phosphate (pAPP) requires significantly lower detection potentials [1]. This was observed consistently across four different electrode materials: Pt, Au, glassy carbon, and carbon screen-printed electrode (SPE) [1]. This lower potential yields significantly higher signals and reduces the risk of oxidizing interfering species present in biological samples [1].

Amperometric Immunosensor Electrode Material Interference

Lower Oxidation Potential vs. 1-Naphthyl Phosphate for Simplified Detection

In a direct comparison with 1-naphthyl phosphate (1-NP) as an ALP substrate for an amperometric biosensor, the oxidation potential for 4-aminophenol (the product of 4-APP hydrolysis) was found to be 230 mV lower than that for 1-naphthol (the product of 1-NP) [1]. This significant difference allows for detection at lower applied potentials, which is a key advantage for minimizing interference and simplifying instrumentation [1].

Amperometric Immunosensor Electrochemical Detection Immunoassay

Zeptomole Detection Limit: 4-Aminophenyl Phosphate Enables Ultra-Trace ALP Quantification

Under optimized buffer conditions (1.0 F, pH 10.0, 2-(methylamino)ethanol buffer with 1 mg/mL MgCl₂), 4-aminophenyl phosphate enables an extraordinary detection limit of 500 zeptomoles (500 x 10⁻²¹ mol) for an IgG-ALP conjugate after a 60-minute reaction [1]. This represents an extreme level of sensitivity for an enzymatic amplification system [1].

Trace Detection Immunoassay Alkaline Phosphatase

Optimal Applications for 4-Aminophenyl Phosphate in Electrochemical Biosensing and Immunoassay Development


High-Sensitivity Electrochemical ELISA (eELISA) for Serum Biomarkers

The low nanomolar detection limit and 20-fold sensitivity improvement over conventional pNPP-based assays [1] make 4-aminophenyl phosphate the superior substrate for constructing eELISAs targeting low-abundance serum biomarkers like tumor necrosis factor-alpha (TNF-α) or viral antigens [2]. Its low oxidation potential minimizes interference, a critical requirement for undiluted or minimally processed serum samples .

Development of Disposable, Amperometric Immunosensors for Point-of-Care Testing

The low detection potential of 4-aminophenol (230 mV lower than alternatives) [1] enables reliable operation on simple, screen-printed carbon electrodes (SPCEs) [1]. This compatibility with low-cost, disposable sensors makes 4-APP ideal for developing point-of-care devices for applications like milk progesterone testing in veterinary medicine [1] or infectious disease screening .

Ultra-Trace Detection in Microfluidic and Lab-on-a-Chip Platforms

The demonstrated ability to detect zeptomole (10⁻²¹ mol) quantities of ALP conjugate [1] positions 4-APP as a key enabling reagent for miniaturized, microfluidic immunoassay systems. In these volume-limited platforms, the extreme sensitivity of 4-APP-based detection compensates for small sample volumes, enabling single-cell analysis or the detection of scarce biomarkers .

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